molecular formula C11H13NO B14600512 3-(3-Methoxyphenyl)-2,2-dimethyl-2H-azirene CAS No. 61196-79-0

3-(3-Methoxyphenyl)-2,2-dimethyl-2H-azirene

Cat. No.: B14600512
CAS No.: 61196-79-0
M. Wt: 175.23 g/mol
InChI Key: JOBGNOLJPJXFMD-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)-2,2-dimethyl-2H-azirene is an organic compound that belongs to the class of azirines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a methoxyphenyl group attached to the azirine ring, which imparts unique chemical and physical properties. Azirines are known for their strained ring structure, making them highly reactive and useful intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxyphenyl)-2,2-dimethyl-2H-azirene typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-(3-methoxyphenyl)-2,2-dimethylpropenal with a nitrogen source, such as hydrazine or an azide, under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the azirine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as distillation or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxyphenyl)-2,2-dimethyl-2H-azirene undergoes various chemical reactions, including:

    Oxidation: The azirine ring can be oxidized to form oxaziridines or other oxygen-containing derivatives.

    Reduction: Reduction of the azirine ring can lead to the formation of amines or other reduced products.

    Substitution: The methoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to a variety of substituted azirines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peracids, hydrogen peroxide, and ozone.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxaziridines, while reduction can produce amines. Substitution reactions can lead to a wide range of substituted azirines with different functional groups.

Scientific Research Applications

3-(3-Methoxyphenyl)-2,2-dimethyl-2H-azirene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(3-Methoxyphenyl)-2,2-dimethyl-2H-azirene involves its highly reactive azirine ring, which can interact with various molecular targets. The strained ring structure makes it prone to ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can then interact with biological molecules, such as proteins and nucleic acids, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Methoxyphenyl)-2H-azirine: Lacks the dimethyl groups, resulting in different reactivity and properties.

    3-(4-Methoxyphenyl)-2,2-dimethyl-2H-azirene: The methoxy group is positioned differently, affecting its chemical behavior.

    2,2-Dimethyl-2H-azirine: Lacks the methoxyphenyl group, leading to distinct reactivity and applications.

Uniqueness

3-(3-Methoxyphenyl)-2,2-dimethyl-2H-azirene is unique due to the combination of its strained azirine ring and the presence of the methoxyphenyl group. This combination imparts specific reactivity and properties that make it valuable in various scientific and industrial applications.

Properties

CAS No.

61196-79-0

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

3-(3-methoxyphenyl)-2,2-dimethylazirine

InChI

InChI=1S/C11H13NO/c1-11(2)10(12-11)8-5-4-6-9(7-8)13-3/h4-7H,1-3H3

InChI Key

JOBGNOLJPJXFMD-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=N1)C2=CC(=CC=C2)OC)C

Origin of Product

United States

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